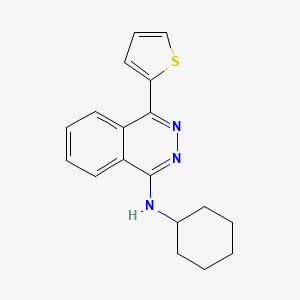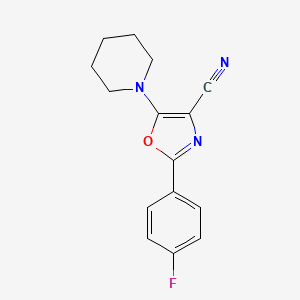![molecular formula C23H28N4O2S2 B11616197 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616197.png)
3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5Z)-3-BUTYL-5-{[7-METHYL-2-(4-METHYLPIPERIDIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a thiazolidinone core, which is known for its biological activity, and a pyrido[1,2-a]pyrimidine moiety, which is often associated with pharmacologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-BUTYL-5-{[7-METHYL-2-(4-METHYLPIPERIDIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic synthesis. The key steps include the formation of the thiazolidinone ring and the introduction of the pyrido[1,2-a]pyrimidine moiety. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
The compound (5Z)-3-BUTYL-5-{[7-METHYL-2-(4-METHYLPIPERIDIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrido[1,2-a]pyrimidine moiety can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biology, the compound’s potential biological activity makes it a candidate for drug discovery and development. It can be tested for its effects on various biological targets, such as enzymes or receptors, to identify potential therapeutic applications.
Medicine
In medicine, the compound’s pharmacological properties can be investigated for the treatment of various diseases. Its ability to interact with specific molecular targets could make it a valuable lead compound for the development of new drugs.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its unique chemical structure can impart desirable characteristics to polymers or other materials, making it useful in various industrial applications.
Mecanismo De Acción
The mechanism of action of (5Z)-3-BUTYL-5-{[7-METHYL-2-(4-METHYLPIPERIDIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazolidinone derivatives and pyrido[1,2-a]pyrimidine derivatives. These compounds share structural similarities and may exhibit similar biological activities.
Uniqueness
What sets (5Z)-3-BUTYL-5-{[7-METHYL-2-(4-METHYLPIPERIDIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its unique combination of functional groups, which can lead to distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields.
Propiedades
Fórmula molecular |
C23H28N4O2S2 |
|---|---|
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
(5Z)-3-butyl-5-[[7-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H28N4O2S2/c1-4-5-10-26-22(29)18(31-23(26)30)13-17-20(25-11-8-15(2)9-12-25)24-19-7-6-16(3)14-27(19)21(17)28/h6-7,13-15H,4-5,8-12H2,1-3H3/b18-13- |
Clave InChI |
GUWQNHDNNCKOLR-AQTBWJFISA-N |
SMILES isomérico |
CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCC(CC4)C)/SC1=S |
SMILES canónico |
CCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCC(CC4)C)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-ethoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone](/img/structure/B11616114.png)
![2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone](/img/structure/B11616118.png)
![3,3-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B11616119.png)
![2,2,2-trifluoro-1-[1-hydroxy-11-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B11616120.png)
![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11616126.png)
![7-butan-2-yl-N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616128.png)
![2-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11616134.png)


![ethyl 5-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B11616159.png)
![(3E)-6-(ethylsulfonyl)-3-[2-(3-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11616185.png)
![3-[(2-ethylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B11616189.png)
![Ethyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11616196.png)
![2-(4-ethyl-1-piperazinyl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616204.png)
